2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Formation of the final amide: This involves coupling the quinoline derivative with 2,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. For example, they might inhibit DNA topoisomerases, leading to anticancer effects, or interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C28H26N2O7 |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N2O7/c1-34-18-10-11-21(23(12-18)35-2)29-26(31)16-30-15-20(27(32)17-8-6-5-7-9-17)28(33)19-13-24(36-3)25(37-4)14-22(19)30/h5-15H,16H2,1-4H3,(H,29,31) |
InChI Key |
RLDWRMGKKYEHTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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